Metabolic Origin: Quantified as a Minor Urinary Phenolic Derivative of Toloxatone
5-(3-hydroxyphenyl)-3-methyl-1,3-oxazolidin-2-one is not a primary active pharmaceutical ingredient but a characterized minor urinary metabolite of Toloxatone. The primary metabolic pathways for Toloxatone involve oxidation to a carboxylic acid derivative and direct glucuronidation. This compound is distinct, formed via a separate hydroxylation pathway, and is described as a 'phenolic derivative' [1].
| Evidence Dimension | Metabolic Fate and Route of Elimination |
|---|---|
| Target Compound Data | Identified as a minor urinary metabolite, excreted in conjugated form. |
| Comparator Or Baseline | Toloxatone (Parent Drug) - Major urinary metabolites are 3-(3-carboxyphenyl)-5-hydroxymethyl-2-oxazolidinone and a glucuronide of Toloxatone. |
| Quantified Difference | Qualitative difference in metabolic pathway (aromatic hydroxylation vs. oxidation/glucuronidation). The target compound is a minor product, while the comparators are major ones. |
| Conditions | Oral dosing of [14C]-Toloxatone in human subjects, with subsequent analysis of urine. |
Why This Matters
This confirms the compound's identity as a distinct metabolic marker, which is essential for developing and validating analytical methods (e.g., LC-MS/MS) to study Toloxatone's metabolism and ensure the selectivity of such assays.
- [1] Malnoë A, Benedetti MS. Metabolic fate of 3-(3-methylphenyl)-5-hydroxymethyl-2-oxazolidinone (toloxatone), a new antidepressant agent, in man. Xenobiotica. 1979 May;9(5):281-8. doi: 10.3109/00498257909038731. PMID: 494659. View Source
